molecular formula C16H32O6 B1678985 Polyglyceryl-2 caprate CAS No. 156153-06-9

Polyglyceryl-2 caprate

Cat. No. B1678985
M. Wt: 320.42 g/mol
InChI Key: CFTCNYXCIMEQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polyglyceryl-2 caprate is alson known as PGLCP 102KC. It is a synthetic compound derived from polyglycerin and a fatty acid. The compound is vegetable in origin, making it biodegradable & toxicologically safe. It is commonly used as an emulsifier in cosmetic formula having excellent skin feeling properties bucause of its high substantiality and skin smoothening effect. This product creates fine, creamy bubbles, especially when combined with anionic surfactants. It is an excellent thickener with good thermostable viscosity. PGLCP 102KC can be used as deoactive ingredient bucause of its reaction to gram-positive bacteria.

properties

CAS RN

156153-06-9

Product Name

Polyglyceryl-2 caprate

Molecular Formula

C16H32O6

Molecular Weight

320.42 g/mol

IUPAC Name

[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] decanoate

InChI

InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-16(20)22-13-15(19)12-21-11-14(18)10-17/h14-15,17-19H,2-13H2,1H3

InChI Key

CFTCNYXCIMEQQS-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(COCC(CO)O)O

Canonical SMILES

CCCCCCCCCC(=O)OCC(COCC(CO)O)O

Appearance

Solid powder

Other CAS RN

156153-06-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Polyglyceryl-2 caprate;  PGLCP 102KC;  Capric acid, monoester with diglycerol;  Cremercoor PG2 C10;  Diglyceryl monocaprate;  Dermosoft dgmc;  Diglyceryl monocaprate;  Polyglyceryl-2 caprate;  Sunsoft Q-10D;  UNII-JX7WXJ41DH.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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